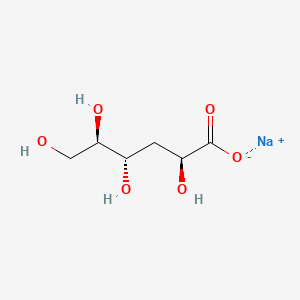
Calcium (Z)-hexadec-9-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Calcium (Z)-hexadec-9-enoate, also known as calcium oleate, is a calcium salt of oleic acid. Oleic acid is a monounsaturated fatty acid commonly found in various animal and vegetable fats and oils. Calcium oleate is used in various industrial applications, including as a lubricant, a surfactant, and an emulsifying agent.
Preparation Methods
Synthetic Routes and Reaction Conditions
Calcium (Z)-hexadec-9-enoate can be synthesized through the reaction of oleic acid with calcium hydroxide. The reaction typically involves heating oleic acid and calcium hydroxide in a suitable solvent, such as ethanol or water, to form calcium oleate and water as a byproduct. The reaction can be represented as follows:
2C18H34O2+Ca(OH)2→(C18H33O2)2Ca+2H2O
Industrial Production Methods
In industrial settings, this compound is produced by reacting oleic acid with calcium oxide or calcium hydroxide in large reactors. The reaction is carried out at elevated temperatures to ensure complete conversion of the reactants to the desired product. The resulting calcium oleate is then purified through filtration and drying processes to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
Calcium (Z)-hexadec-9-enoate undergoes various chemical reactions, including:
Oxidation: Calcium oleate can be oxidized to form peroxides and other oxidation products.
Reduction: Reduction reactions can convert calcium oleate back to oleic acid and calcium.
Substitution: Calcium oleate can participate in substitution reactions where the oleate group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as hydrogen gas or sodium borohydride can be used.
Substitution: Various reagents, including halogens and acids, can facilitate substitution reactions.
Major Products Formed
Oxidation: Peroxides and other oxidized derivatives.
Reduction: Oleic acid and calcium.
Substitution: Substituted oleate derivatives.
Scientific Research Applications
Calcium (Z)-hexadec-9-enoate has several scientific research applications, including:
Chemistry: Used as a surfactant and emulsifying agent in various chemical reactions and formulations.
Biology: Studied for its role in cell membrane structure and function due to its fatty acid component.
Medicine: Investigated for its potential use in drug delivery systems and as a component in topical formulations.
Industry: Utilized as a lubricant, corrosion inhibitor, and stabilizer in various industrial processes.
Mechanism of Action
The mechanism of action of calcium (Z)-hexadec-9-enoate involves its interaction with cell membranes and proteins. The oleate component can integrate into lipid bilayers, affecting membrane fluidity and permeability. Calcium ions can interact with various cellular proteins, influencing signal transduction pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
Calcium stearate: Another calcium salt of a fatty acid, used as a lubricant and stabilizer.
Calcium palmitate: Similar in structure and function, used in cosmetics and pharmaceuticals.
Calcium linoleate: A calcium salt of linoleic acid, used in coatings and as a drying agent.
Uniqueness
Calcium (Z)-hexadec-9-enoate is unique due to its specific fatty acid component, oleic acid, which imparts distinct properties such as higher unsaturation compared to stearate and palmitate. This higher unsaturation can influence its reactivity and applications in various fields.
Properties
CAS No. |
67627-68-3 |
|---|---|
Molecular Formula |
C32H58CaO4 |
Molecular Weight |
546.9 g/mol |
IUPAC Name |
calcium;(Z)-hexadec-9-enoate |
InChI |
InChI=1S/2C16H30O2.Ca/c2*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18;/h2*7-8H,2-6,9-15H2,1H3,(H,17,18);/q;;+2/p-2/b2*8-7-; |
InChI Key |
UPDJPSZNDASPIT-ATMONBRVSA-L |
Isomeric SMILES |
CCCCCC/C=C\CCCCCCCC(=O)[O-].CCCCCC/C=C\CCCCCCCC(=O)[O-].[Ca+2] |
Canonical SMILES |
CCCCCCC=CCCCCCCCC(=O)[O-].CCCCCCC=CCCCCCCCC(=O)[O-].[Ca+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


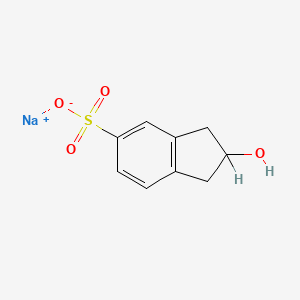

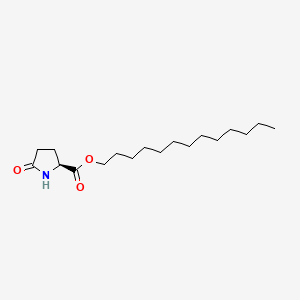
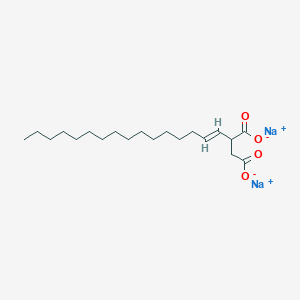
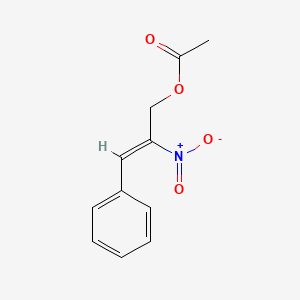
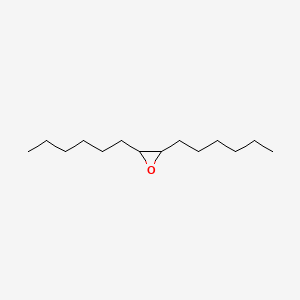
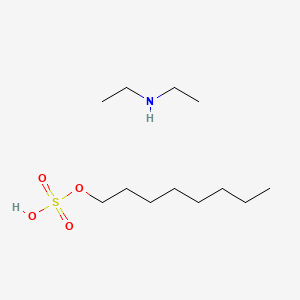


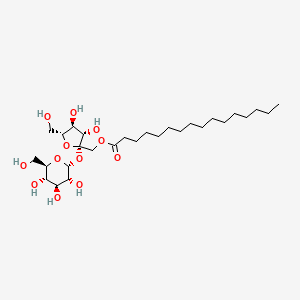
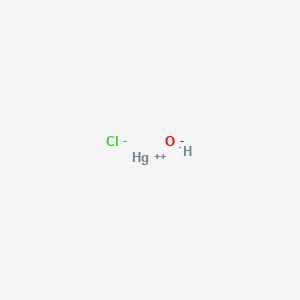
![N-[4-(2-Hydroxyethyl)phenyl]-4-(propan-2-yl)benzene-1-sulfonamide](/img/structure/B12643325.png)
